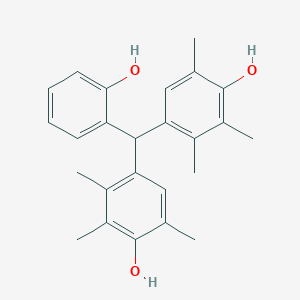

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Description

Properties

IUPAC Name |

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-13-11-20(15(3)17(5)24(13)27)23(19-9-7-8-10-22(19)26)21-12-14(2)25(28)18(6)16(21)4/h7-12,23,26-28H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAQXRONBVEWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C(C2=CC=CC=C2O)C3=C(C(=C(C(=C3)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619616 | |

| Record name | 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184355-68-8 | |

| Record name | 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,3,6-trimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Abstract

This technical guide provides a comprehensive overview of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a multifunctional phenolic compound of significant interest in industrial and research applications. This document delves into its fundamental chemical and physical properties, outlines a plausible synthetic pathway, and explores in detail its primary function as a hindered phenolic antioxidant. The underlying mechanism of free-radical scavenging is elucidated, and a standard protocol for evaluating its antioxidant efficacy is provided. Furthermore, this guide discusses its potential applications, safety considerations, and its place within the broader context of phenolic stabilizers. The content is structured to deliver both foundational knowledge and practical insights for professionals in chemical research and development.

Introduction and Molecular Identity

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic molecule belonging to the class of bisphenols. Its structure, featuring three hydroxyl-functionalized aromatic rings linked by a methylene bridge, underpins its potent antioxidant properties. The presence of multiple methyl groups ortho to the phenolic hydroxyls creates steric hindrance, a critical feature that enhances the stability and efficiency of the molecule as a radical scavenger. While not a primary active pharmaceutical ingredient, its utility as a stabilizer against oxidative degradation makes it relevant to the pharmaceutical industry, particularly in the context of formulation and drug product stability.

The compound is identified by the Chemical Abstracts Service (CAS) number 184355-68-8 .[1][2] It is a white, crystalline solid with poor solubility in water but soluble in organic solvents such as ethanol, benzene, and chloroform.[3]

Physicochemical and Computational Data

A summary of the key properties for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is presented below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 184355-68-8 | [1][2] |

| Molecular Formula | C₂₅H₂₈O₃ | [1] |

| Molecular Weight | 376.49 g/mol | [1] |

| IUPAC Name | 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol | |

| Synonyms | 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol), (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, α,α-Bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol | [3][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | ~160-170 °C | [3] |

| Solubility | Soluble in ethanol, benzene, chloroform; low solubility in water | [3] |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [1] |

| LogP (calculated) | 5.83 - 6.4 | [1] |

2D Chemical Structure:

Figure 1. 2D structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol). Source: PubChem CID 21896274.

Synthesis Pathway: Acid-Catalyzed Electrophilic Aromatic Substitution

The synthesis of this bisphenolic compound is logically achieved through an acid-catalyzed condensation reaction. This classic electrophilic aromatic substitution involves the reaction of two equivalents of a nucleophilic phenol with one equivalent of an aldehyde.

The most plausible pathway involves the reaction of 2,3,6-trimethylphenol (the nucleophile) with salicylaldehyde (2-hydroxybenzaldehyde) (the electrophile precursor) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Causality of Experimental Choices:

-

Reactants: 2,3,6-trimethylphenol is chosen for its activated aromatic ring, which is highly susceptible to electrophilic attack at the position para to the hydroxyl group. The three methyl groups are electron-donating, further activating the ring. Salicylaldehyde provides the methylene bridge and the third phenolic ring.

-

Catalyst: A strong acid is required to protonate the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich phenol ring, thereby initiating the substitution reaction.

-

Stoichiometry: A 2:1 molar ratio of the phenol to the aldehyde is theoretically required. In practice, a slight excess of the phenol may be used to drive the reaction to completion.

Diagram 1: General workflow for the synthesis of the target compound.

Core Application: Mechanism as a Hindered Phenolic Antioxidant

The primary and most valuable function of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is its role as a hindered phenolic antioxidant . This capability is crucial in preventing the oxidative degradation of organic materials, including plastics, rubbers, lubricants, and potentially, labile components within pharmaceutical formulations.[3]

Oxidative degradation is a destructive process initiated by free radicals (R•), which are highly reactive species with unpaired electrons. These radicals propagate a chain reaction that can break down molecular structures, leading to loss of material integrity, discoloration, and reduced shelf-life.

Mechanism of Radical Scavenging

Hindered phenolic antioxidants interrupt this destructive cycle by acting as "radical scavengers" or "chain-breaking" antioxidants. The mechanism proceeds via a Hydrogen Atom Transfer (HAT) pathway.

-

Initiation: A free radical (R•) attacks an organic substrate (R'-H), abstracting a hydrogen atom and creating a new substrate radical (R'•). This radical can then react with oxygen to form a peroxyl radical (R'OO•), which is often the key chain-carrying species.

-

Intervention (HAT): The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl group to the peroxyl radical (R'OO•). This neutralizes the highly reactive radical, converting it into a stable hydroperoxide (R'OOH), and in the process, the antioxidant is converted into a phenoxyl radical (ArO•).

-

Termination: The phenoxyl radical (ArO•) formed is significantly less reactive than the initial peroxyl radical. This is due to two key structural features:

-

Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.

-

Steric Hindrance: The bulky trimethyl groups on the phenol rings physically block the radical center on the oxygen atom. This steric shield prevents the phenoxyl radical from reacting with other molecules and initiating new oxidation chains.[5][6]

-

This stabilized phenoxyl radical is unable to propagate the chain reaction, effectively terminating the oxidative cycle.

Diagram 2: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Other Potential Applications

-

UV Stabilizer: Aromatic compounds, particularly phenols, can absorb ultraviolet (UV) radiation. This property suggests that the compound could function as a UV absorber, protecting materials from photodegradation. Bisphenolic structures are known to exhibit UV absorption, typically in the 250-290 nm range.[3][7]

-

Preservative: By inhibiting oxidation, the compound can extend the shelf-life of products, acting as a preservative in cosmetics, industrial fluids, and certain food-contact materials (subject to regulatory approval).[3]

Experimental Protocol: Evaluating Antioxidant Activity

To quantify and validate the antioxidant capacity of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a standard in vitro assay is required. The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay is a widely accepted method for this purpose due to its simplicity, speed, and reliability.

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from violet to pale yellow, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

Step-by-Step Methodology

-

Preparation of Reagents:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol). Store this solution in an amber bottle and in the dark to prevent degradation.

-

Test Compound Stock Solution: Prepare a stock solution of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (e.g., 1 mg/mL) in the same solvent.

-

Standard Antioxidant: Prepare a stock solution of a known antioxidant like Trolox, BHT, or Ascorbic Acid for comparison.

-

Solvent Blank: Pure methanol or ethanol.

-

-

Assay Procedure:

-

Serial Dilutions: From the stock solution of the test compound and the standard, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 2 mL).

-

Sample Addition: To each tube/well, add a small volume of the respective dilution of the test compound or standard (e.g., 100 µL).

-

Control & Blank:

-

Control: Mix the DPPH solution with the same volume of solvent instead of the antioxidant solution.

-

Blank: Use the solvent alone to zero the spectrophotometer.

-

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes. The dark condition is critical to prevent photo-induced degradation of DPPH.

-

Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the reaction with the test compound/standard.

-

-

Plot the % Scavenging against the concentration of the antioxidant.

-

Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates a higher antioxidant activity.

-

Safety, Handling, and Toxicological Profile

Professionals handling this compound must adhere to standard laboratory safety protocols.

-

Hazard Identification: According to GHS classifications provided by suppliers, 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is classified as:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling Recommendations:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

-

Toxicological Context: Specific, in-depth toxicological studies on this molecule are not widely available in public literature. However, the broader class of substituted phenols can exhibit varying levels of toxicity. Factors such as lipophilicity and the nature of the substituent groups can influence toxicological outcomes, including potential hepatotoxicity or developmental toxicity at high doses.[6][8] Given its bisphenolic structure, it is prudent to handle it as a compound of unknown long-term toxicity and minimize exposure.

Conclusion

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a well-defined chemical entity whose molecular architecture confers potent efficacy as a hindered phenolic antioxidant. Its primary mechanism of action involves the termination of oxidative chain reactions through hydrogen atom donation, a process enhanced by the steric hindrance and resonance stabilization of the resulting phenoxyl radical. This makes it a valuable stabilizer for a wide range of organic materials. While its direct application in drug development is not established, its role in ensuring the chemical stability of formulations presents a point of interest for pharmaceutical scientists. Researchers employing this compound should utilize established methods, such as the DPPH assay, to quantify its activity and adhere to strict safety protocols due to its irritant nature and the general toxicological potential of its chemical class.

References

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant.

-

Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.

-

Fujian Disheng Technology Co., Ltd. (2022). Hindered phenolic antioxidants for polymer protection.

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.

-

Kavlock, R. J., et al. (1995). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 51(3), 136-149.

-

MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.

-

ChemScene. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

-

Merck (Sigma-Aldrich). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).

-

ChemBK. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21896274, 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).

-

Selvaraj, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials.

-

ResearchGate. UV-visible spectra of bisphenol analogues.

-

CymitQuimica. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | 184355-68-8 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. labsolu.ca [labsolu.ca]

- 5. PHENOL AND PHENOL DERIVATIVES [inchem.org]

- 6. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 184355-68-8|4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)|BLD Pharm [bldpharm.com]

- 8. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Abstract

This technical guide provides a comprehensive examination of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a complex bisphenol belonging to the triphenylmethane class of compounds.[1][2] This document details the molecule's structural architecture, including its core components and conformational characteristics. A proposed methodology for its synthesis via acid-catalyzed electrophilic aromatic substitution is presented, complete with a step-by-step reaction mechanism. Furthermore, the guide outlines the expected analytical signatures for structural verification using modern spectroscopic techniques. Finally, it discusses the potential applications of this molecule, particularly as a monomer for high-performance polymers, in the context of developing advanced alternatives to conventional bisphenols like BPA.

Introduction & Nomenclature

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a multifunctional phenolic compound. Its structure is built upon a central methane carbon atom bonded to three distinct phenyl rings, qualifying it as a triphenylmethane derivative.[1][3] The strategic placement of multiple hydroxyl and methyl groups imparts specific chemical properties that are of interest in polymer science and material development. Understanding its structure is fundamental to predicting its behavior as a monomer and the properties of resulting polymers.[4]

This molecule is identified by the CAS Number 184355-68-8 .[5][6][7][8] Due to its complex structure, it is known by several systematic and common names, including:

-

4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol[6][7]

-

(2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane[8]

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this molecule is presented below. These values are crucial for predicting its solubility, reactivity, and biological interactions.

| Property | Value | Source |

| CAS Number | 184355-68-8 | [5][7][8] |

| Molecular Formula | C₂₅H₂₈O₃ | [5][7][8] |

| Molecular Weight | 376.49 g/mol | [5][7] |

| IUPAC Name | 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol | [7] |

| Topological Polar Surface Area (TPSA) | 60.69 Ų | [5][7] |

| LogP (Computed) | 5.8 - 6.4 | [5][7] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 3 | [5] |

Molecular Architecture & Structural Analysis

The structure of this molecule is key to its function. It is an asymmetric triphenylmethane, where the central sp³-hybridized carbon atom serves as a bridge connecting three substituted aromatic rings.

Core Chemical Structure

The three aromatic moieties are:

-

One 2-Hydroxyphenyl Group: A phenol ring substituted with the bridging methane at the 1-position and a hydroxyl group at the 2-position (ortho).

-

Two 2,3,6-Trimethylphenol Groups: Two identical phenol rings, each substituted with the bridging methane at the 1-position, a hydroxyl group at the 4-position (para), and three methyl groups at the 2, 3, and 6-positions. The linkage to the central methane occurs at the 4-position of these rings (relative to the hydroxyl group).

The presence of three phenolic hydroxyl groups makes this molecule a tri-functional phenol, offering multiple sites for polymerization or further chemical modification.

Figure 1: 2D representation of the core chemical structure.

Conformational Analysis

While the central methane carbon is bonded to three different types of groups, two of those groups (the 2,3,6-trimethylphenol moieties) are identical. Therefore, the central carbon is prochiral, not a stereocenter. The molecule's three-dimensional shape is dictated by the three rotatable single bonds connecting the aromatic rings to the central carbon.[5]

Significant steric hindrance exists between the rings. The ortho-methyl groups on the two trimethylphenol rings and the ortho-hydroxyl group on the 2-hydroxyphenyl ring prevent the molecule from adopting a planar conformation. Instead, it is forced into a non-planar, propeller-like shape. This steric crowding restricts free rotation, influencing the molecule's ability to pack in a crystal lattice and affecting the physical properties (e.g., glass transition temperature) of polymers derived from it. The bulky, rigid structure is a key feature often sought in monomers for high-performance plastics.[11]

Synthesis and Mechanism

The synthesis of this molecule is a classic example of an acid-catalyzed condensation reaction, a cornerstone of bisphenol production.[12] The reaction involves the electrophilic substitution of an aldehyde onto two electron-rich phenol molecules.

Retrosynthetic Analysis & Starting Materials

A logical retrosynthetic disconnection breaks the bonds between the central methane carbon and the aromatic rings. This reveals the precursor molecules:

-

Electrophile Precursor: 2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Nucleophile Precursor: 2,3,6-Trimethylphenol[13]

The synthesis, therefore, involves the condensation of one equivalent of 2-hydroxybenzaldehyde with two equivalents of 2,3,6-trimethylphenol.

Proposed Synthesis Protocol

This protocol is based on established methods for bisphenol synthesis.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,6-trimethylphenol (2.0 equivalents) and a suitable solvent (e.g., toluene or excess molten phenol).

-

Initiation: Begin stirring and gently heat the mixture to ensure homogeneity (approx. 60-80 °C).

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture. Alternatively, a solid acid catalyst like a sulfonated ion-exchange resin can be used for easier removal.

-

Reactant Addition: Add 2-hydroxybenzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

-

Reaction: Maintain the reaction temperature for several hours (e.g., 4-12 hours) to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a liquid acid was used, neutralize it with a mild base (e.g., sodium bicarbonate solution).

-

The crude product often precipitates from the solution upon cooling or the addition of a non-solvent like water.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining salts and unreacted starting materials.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product as a solid.[8]

-

Figure 2: Generalized workflow for the synthesis protocol.

Reaction Mechanism: The Causality of Bond Formation

The synthesis proceeds via an electrophilic aromatic substitution mechanism, driven by the activation of the aldehyde by the acid catalyst.

-

Activation of the Electrophile: The carbonyl oxygen of 2-hydroxybenzaldehyde is protonated by the acid catalyst. This creates a resonance-stabilized carbocation, significantly increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: An electron-rich 2,3,6-trimethylphenol molecule acts as a nucleophile. The π-electrons of the ring attack the activated carbonyl carbon. This attack occurs at the C4 position (para to the hydroxyl group), which is sterically accessible and electronically activated by the hydroxyl and methyl groups.

-

Formation of a Benzylic Carbocation: The resulting intermediate quickly loses a water molecule to form a resonance-stabilized benzylic carbocation.

-

Second Nucleophilic Attack: A second molecule of 2,3,6-trimethylphenol attacks this benzylic carbocation, again at its activated C4 position.

-

Deprotonation: The final step is the deprotonation of the intermediate, which re-establishes the aromaticity of the second phenol ring and regenerates the acid catalyst, yielding the final triphenylmethane product.

Expected Analytical Signatures for Structural Verification

While specific experimental data is not publicly cataloged, the structure of the molecule allows for the confident prediction of its spectroscopic signatures. These predictions are vital for researchers to verify the successful synthesis and purity of the compound.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet region between ~6.5-7.5 ppm corresponding to the protons on all three aromatic rings. The single proton on each of the trimethylphenol rings would appear as a distinct singlet.

-

Phenolic -OH Protons: Three separate, broad singlets, whose chemical shift would be dependent on solvent and concentration. These signals would disappear upon D₂O exchange.

-

Benzylic Proton: A key singlet peak around 5.5-6.0 ppm, integrating to one proton, corresponding to the C-H proton of the central methane bridge.

-

Methyl Protons: Several distinct singlets in the upfield region (~1.9-2.3 ppm), corresponding to the six methyl groups on the two trimethylphenol rings.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: A series of signals in the ~110-160 ppm range, including quaternary carbons bonded to hydroxyl and methyl groups.

-

Benzylic Carbon: A characteristic signal around 40-50 ppm for the central sp³ carbon atom.

-

Methyl Carbons: Signals in the upfield region (~15-25 ppm).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups.

-

C-H Stretch (Aromatic & Aliphatic): Sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and methine groups).

-

C=C Stretch (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponding to the phenol C-O bond.

-

-

Mass Spectrometry:

-

The exact mass of the molecule is 376.20384 Da.[7] High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to this value, confirming the molecular formula C₂₅H₂₈O₃.

-

Potential Applications & Future Outlook

While specific applications for this particular molecule are not widely documented, its structure allows for informed predictions of its potential uses, primarily as a specialized monomer in polymer chemistry.[14]

-

High-Performance Polymers: Like other bisphenols, it can be used to synthesize polycarbonates, polyesters, polyethers, and epoxy resins.

-

Enhanced Thermal Stability: The bulky and rigid triphenylmethane core, combined with the multiple methyl substituents, is expected to restrict chain mobility in a polymer backbone. This would likely result in polymers with a higher glass transition temperature (Tg) and improved thermal stability compared to those made from less substituted bisphenols like Bisphenol A or Bisphenol F.[11]

-

Improved Solubility: The methyl groups can enhance the solubility of the monomer and the resulting polymer in organic solvents, which is advantageous for solution-based processing techniques.

-

BPA Alternative: There is significant research focused on developing safer alternatives to Bisphenol A (BPA) due to its endocrine-disrupting properties.[4] The unique substitution pattern of this molecule could potentially alter its interaction with biological receptors, making it a candidate for investigation as a potentially safer, high-performance alternative. Rational molecular design based on structure-property and structure-toxicity relationships is key in this field.[4]

Future research should focus on the empirical validation of its synthesis, full spectroscopic and crystallographic characterization, and polymerization to evaluate the thermal and mechanical properties of the resulting materials.

Conclusion

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a structurally complex, multifunctional molecule with significant potential in materials science. Its triphenylmethane core, adorned with strategically placed hydroxyl and bulky methyl groups, defines its potential for creating rigid, thermally stable polymers. The well-understood principles of acid-catalyzed condensation provide a clear and reliable pathway for its synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to explore the synthesis, characterization, and application of this promising compound, contributing to the ongoing development of advanced and potentially safer polymer building blocks.

References

- BenchChem. (n.d.). Application of 2,3,5-Trimethylphenol as a Monomer in Polymer Chemistry: A Theoretical and Practical Overview.

- ChemScene. (n.d.). 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

- Chem-Station. (n.d.). 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

-

PubChem. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). National Center for Biotechnology Information. Retrieved from [Link].

- CymitQuimica. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).

-

Wikipedia. (n.d.). Triphenylmethane. Retrieved from [Link].

- Scribd. (n.d.). Triphenyl Methane: Synthesis & Reactions.

- Journal of the Chemical Society (Resumed). (n.d.). Triphenylmethane derivatives from condensations of phenols with hydroxybenzaldehydes. Royal Society of Chemistry.

- BLD Pharm. (n.d.). 4,4′-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol).

- LookChem. (n.d.). 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol.

- ResearchGate. (2017). The synthesis and characterization of Bis- (biguanide-p-phenyl) methane.

- Semantic Scholar. (2023). Polymer Chemistry.

-

PubChem. (n.d.). Triphenylmethane. National Center for Biotechnology Information. Retrieved from [Link].

- Polymer Chemistry (RSC Publishing). (n.d.).

-

NIST. (n.d.). Phenol, 4,4'-methylenebis-. NIST Chemistry WebBook. Retrieved from [Link].

-

PubChem. (n.d.). 2,3,6-Trimethylphenol. National Center for Biotechnology Information. Retrieved from [Link].

-

PubChem. (n.d.). 4,4'-Methylenebis-[2,6-bis(hydroxymethylphenyl)phenol]. National Center for Biotechnology Information. Retrieved from [Link].

- Guidechem. (n.d.). 4,4'-Bi[2,3,6-trimethylphenol] 19956-76-4 wiki.

- MDPI. (n.d.). Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films.

- Kafedra KhPSM. (n.d.). Gas transport properties of polysulphones: 3. Comparison of tetramethyl-substituted bisphenols.

Sources

- 1. Triphenylmethane - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Triphenylmethane | C19H16 | CID 10614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A guide towards safe, functional and renewable BPA alternatives by rational molecular design: structure–property and structure–toxicity relationships - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)|CAS 184355-68-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 7. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | C25H28O3 | CID 21896274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) [cymitquimica.com]

- 9. labsolu.ca [labsolu.ca]

- 10. echemi.com [echemi.com]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. Triphenylmethane derivatives from condensations of phenols with hydroxybenzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) (CAS 184355-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), registered under CAS number 184355-68-8, is a complex phenolic compound that has garnered interest in materials science and toxicology. As a derivative of bisphenol, it possesses a unique trifunctional structure with three hydroxyl groups, contributing to its potential as a potent antioxidant and a cross-linking agent in polymer chemistry.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, methodologies for their determination, and insights into its applications and potential biological interactions, designed to equip researchers and professionals with the critical data needed for informed decision-making in product development and safety assessment.

Chemical Identity and Structure

The structural foundation of this molecule is a central methane group linking a 2-hydroxyphenyl group and two 2,3,6-trimethylphenol moieties. This arrangement results in a sterically hindered phenolic structure, which is key to its function as an antioxidant.

-

IUPAC Name: 4-[(2-hydroxyphenyl)-(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol[3]

-

CAS Number: 184355-68-8[3]

-

Molecular Formula: C₂₅H₂₈O₃[3]

-

Molecular Weight: 376.49 g/mol [4]

-

Synonyms: 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol), (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, α,α-Bis(4-hydroxy-2,3,5-trimethylphenyl)-o-cresol[5]

Core Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, white crystalline powder. | [1][6] |

| Melting Point | 206 °C | [] |

| Boiling Point | 551.673 °C at 760 mmHg (Predicted) | [] |

| Density | 1.156 g/cm³ (Predicted) | [] |

| Water Solubility | Low solubility. | [6] |

| pKa | 9.91 ± 0.35 (Predicted) | [8] |

| Octanol-Water Partition Coefficient (logP) | 6.24 (Predicted) | [9] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C (Predicted) | [9] |

| Flash Point | 244.445 °C (Predicted) | [] |

Field Insights: Applications and Biological Considerations

As a Senior Application Scientist, it is crucial to move beyond raw data and consider the practical implications of these properties.

Application as a Phenolic Antioxidant

The sterically hindered phenolic groups in CAS 184355-68-8 are characteristic of effective antioxidants.[1] These moieties can readily donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. This property makes it a valuable additive in plastics and coatings, where it enhances thermal stability and resistance to UV degradation, ultimately extending the longevity of the material.[1] The trimethyl groups on the phenyl rings further contribute to its solubility and reactivity within different polymer matrices.[1]

Considerations as a Bisphenol A (BPA) Alternative

There is significant interest in finding safer alternatives to Bisphenol A (BPA), a known endocrine disruptor used in the production of polycarbonate plastics and epoxy resins for food contact materials.[2] While CAS 184355-68-8 has been considered in this context, its trifunctional nature, with three hydroxyl groups, presents a challenge.[2][10] These multiple reactive sites can lead to the formation of cross-linked polymers, which may not be suitable for applications requiring the flexibility that difunctional monomers like BPA provide.[2][10]

Endocrine Disruption Potential

A critical consideration for any phenolic compound, particularly those structurally related to BPA, is its potential for endocrine-disrupting activity. While specific in-depth studies on the endocrine effects of CAS 184355-68-8 are not widely published, its bisphenol-like structure warrants careful evaluation. The Endocrine Disruption Exchange (TEDX) lists several bisphenol derivatives as potential endocrine disruptors.[9][11][12] Given that even metabolites of some bisphenols can exhibit potent estrogenic activity, a thorough toxicological and endocrine activity assessment of CAS 184355-68-8 is essential before its widespread adoption, especially in consumer products and food contact materials.[13][14]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and generate reliable data for regulatory submissions and product development, standardized experimental protocols are indispensable. The following sections detail the methodologies for determining key physicochemical parameters for a compound like CAS 184355-68-8.

Determination of Octanol-Water Partition Coefficient (logP/logD) by the Shake-Flask Method

The octanol-water partition coefficient is a critical parameter for predicting a molecule's lipophilicity and its potential for bioaccumulation. The shake-flask method is the gold standard for its determination.

Causality Behind Experimental Choices: The choice of the shake-flask method is based on its direct measurement of the partition coefficient at equilibrium. For ionizable compounds like phenols, determining the distribution coefficient (logD) at a physiological pH of 7.4 is crucial, as it reflects the lipophilicity of both the ionized and non-ionized forms.

Workflow for logP/logD Determination

Caption: Shake-flask method workflow for logD determination.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer for logD). Pre-saturate both the n-octanol and the aqueous phase with each other by mixing them and allowing them to separate for at least 24 hours at the experimental temperature.

-

Analyte Introduction: Prepare a stock solution of CAS 184355-68-8 in a suitable solvent. Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Seal the vessel and shake it at a constant temperature for a sufficient period to reach partitioning equilibrium. The time required should be determined in preliminary experiments.

-

Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of CAS 184355-68-8 in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and biological interactions. Potentiometric titration is a highly reliable method for pKa determination.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and its ability to directly measure the change in pH upon the addition of a titrant. For a poorly water-soluble compound like CAS 184355-68-8, a co-solvent system (e.g., water-methanol) is often necessary to ensure sufficient solubility for the measurement. The pKa in the aqueous phase can then be determined by extrapolation.

Sources

- 1. CAS 184355-68-8: (2-HYDROXYPHENYL)BIS(4-HYDROXY-2,3,5-TRIM… [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | C25H28O3 | CID 21896274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 8. Cas 19956-76-4,4,4'-Bi[2,3,6-trimethylphenol] | lookchem [lookchem.com]

- 9. One moment, please... [endocrinedisruption.org]

- 10. tandfonline.com [tandfonline.com]

- 11. endocrinedisruption.org [endocrinedisruption.org]

- 12. endocrinedisruption.org [endocrinedisruption.org]

- 13. scispace.com [scispace.com]

- 14. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

Introduction

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a complex phenolic compound belonging to the triarylmethane class of molecules. Its structure, featuring two sterically hindered 2,3,6-trimethylphenol moieties linked by a 2-hydroxyphenyl-substituted methylene bridge, suggests its potential utility in various fields of chemical research and materials science. The presence of multiple hydroxyl groups and a rigid, three-dimensional architecture can impart unique properties, making it a target of interest for applications in polymer chemistry, as an antioxidant, or as a ligand in coordination chemistry. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this molecule, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies presented herein are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Proposed Synthesis Pathway: Acid-Catalyzed Electrophilic Aromatic Substitution

The most logical and efficient route for the synthesis of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is through an acid-catalyzed electrophilic aromatic substitution reaction. This well-established method is commonly employed for the preparation of bisphenols and related triarylmethane structures.[1][2] The core of this synthesis involves the reaction of two equivalents of 2,3,6-trimethylphenol with one equivalent of 2-hydroxybenzaldehyde in the presence of a strong acid catalyst.

Reaction Mechanism

The reaction proceeds through a stepwise electrophilic aromatic substitution mechanism, as illustrated in the diagram below.

Caption: Proposed mechanism for the acid-catalyzed synthesis.

The key steps are:

-

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of 2-hydroxybenzaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

First Electrophilic Attack: The electron-rich aromatic ring of 2,3,6-trimethylphenol acts as a nucleophile, attacking the protonated carbonyl carbon. The substitution occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

-

Formation of a Benzylic Alcohol Intermediate: A proton is lost from the attacked aromatic ring to restore aromaticity, leading to the formation of a diarylmethanol intermediate.

-

Formation of a Stabilized Carbocation: The benzylic alcohol is subsequently protonated by the acid catalyst, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.

-

Second Electrophilic Attack: A second molecule of 2,3,6-trimethylphenol attacks the carbocation.

-

Final Product Formation: Deprotonation of the resulting intermediate yields the final product, 4,4'-((2-hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Molar Ratio | Role |

| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 | 2.2 | Nucleophile |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 | Electrophile |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.1 | Catalyst |

| Toluene | C₇H₈ | 92.14 | - | Solvent |

| Methanol | CH₄O | 32.04 | - | Recrystallization Solvent |

| Deionized Water | H₂O | 18.02 | - | Washing Agent |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,6-trimethylphenol (15.0 g, 0.11 mol) and toluene (100 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

-

Addition of Reactants: To the stirred solution, add 2-hydroxybenzaldehyde (6.1 g, 0.05 mol).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (2 x 100 mL) to remove the acid catalyst and any water-soluble impurities.

-

Isolation of Crude Product: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. A viscous oil or a solid residue should be obtained.

-

Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot methanol and add deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a cold methanol/water mixture, and dry in a vacuum oven at 60 °C.

Product Characterization

The identity and purity of the synthesized 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₂₅H₂₈O₃ |

| Molecular Weight | 376.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 160-180 °C (based on similar compounds) |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

Ar-H (on 2-hydroxyphenyl ring): 6.8-7.2 (m, 4H)

-

Ar-H (on trimethylphenol rings): 6.5-6.7 (s, 2H)

-

Methine-H: 5.5-5.8 (s, 1H)

-

Ar-OH (on 2-hydroxyphenyl ring): 4.5-5.5 (br s, 1H, D₂O exchangeable)

-

Ar-OH (on trimethylphenol rings): 4.0-5.0 (br s, 2H, D₂O exchangeable)

-

Ar-CH₃: 2.0-2.3 (s, 18H, overlapping singlets)

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

Ar-C (quaternary, C-O): 150-155

-

Ar-C (quaternary, C-C): 125-145

-

Ar-CH: 115-130

-

Methine-C: 40-45

-

Ar-CH₃: 15-20

FT-IR (KBr, cm⁻¹):

-

O-H stretching (phenolic): 3200-3500 (broad)

-

C-H stretching (aromatic): 3000-3100

-

C-H stretching (aliphatic): 2850-3000

-

C=C stretching (aromatic): 1500-1600

-

C-O stretching (phenolic): 1150-1250

Conclusion

This technical guide outlines a robust and reproducible synthesis pathway for 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) via an acid-catalyzed condensation reaction. The provided experimental protocol, along with the predicted characterization data, offers a solid foundation for researchers to successfully synthesize and verify this compound. The principles and techniques described are fundamental in organic synthesis and can be adapted for the preparation of a wide range of related bisphenol and triarylmethane derivatives. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

- Patel, H. A., & Ishida, H. (2014). Synthesis and characterization of novel benzoxazine resins based on tris-phenols. Polymer, 55(16), 3567-3576.

- Varghese, J. T., & Mathew, J. (2013). Synthesis and characterization of cardanol-based benzoxazines. Journal of Applied Polymer Science, 128(4), 2368-2376.

Sources

An In-depth Technical Guide to (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the phenolic compound (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, a molecule of interest for its potential applications in materials science and pharmacology. This document delves into its chemical and physical properties, outlines a plausible synthetic route, and explores its functional characteristics, including its antioxidant and antibacterial activities.

Molecular and Physicochemical Profile

(2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, also known by its synonym 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), is a triphenylmethane derivative.[1][2] Its structure features a central methane carbon bonded to a 2-hydroxyphenyl group and two 4-hydroxy-2,3,5-trimethylphenyl moieties. This intricate arrangement of phenolic rings and methyl groups dictates its physicochemical properties and potential applications.

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in Table 1. It is important to note a discrepancy in the reported melting point, with some sources indicating a range of 160-170°C and others a higher value of 206°C.[3] This variation may be attributable to different polymorphic forms or the presence of impurities, highlighting the need for careful characterization of synthesized batches.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 184355-68-8 | [1] |

| Molecular Formula | C₂₅H₂₈O₃ | [1][2] |

| Molecular Weight | 376.49 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 160-170°C or 206°C | [3] |

| Solubility | Soluble in ethanol, benzene, and chloroform; low solubility in water. | [3] |

| Synonyms | 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), Alpha,Alpha-Bis(4-Hydroxy-2,3,5-Trimethylphenyl)-o-Cresol | [2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings, the methine proton, the hydroxyl protons, and the methyl groups. The integration of these signals would correspond to the number of protons in each chemical environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals would include those for the quaternary carbons, the aromatic carbons, the methine carbon, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl groups. Other significant peaks would include C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (376.49 m/z). The fragmentation pattern would provide further structural information.

Synthesis Methodology

A plausible and chemically sound method for the synthesis of (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane is the acid-catalyzed condensation of 2-hydroxybenzaldehyde with two equivalents of 2,3,6-trimethylphenol. This electrophilic substitution reaction is a common method for the preparation of triphenylmethane derivatives.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2-hydroxybenzaldehyde with an excess of 2,3,6-trimethylphenol in the presence of a strong acid catalyst, such as methanesulfonic acid. The reaction is typically carried out with heating to promote the condensation. The product can then be isolated and purified by recrystallization.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzaldehyde (1 equivalent) and 2,3,6-trimethylphenol (2.2 equivalents).

-

Catalyst Addition: Slowly add methanesulfonic acid (as a catalyst and solvent) to the reaction mixture with stirring.

-

Reaction Conditions: Heat the mixture to a temperature of 50-60°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water. The crude product should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. Purify the crude product by recrystallization from a suitable solvent system, such as a methanol/water mixture.

-

Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Functional Properties and Applications

The unique structure of (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane, with its multiple phenolic hydroxyl groups and sterically hindering methyl groups, suggests its potential as a potent antioxidant and antimicrobial agent.

Antioxidant Activity

Phenolic compounds are well-known for their ability to act as free radical scavengers. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. The antioxidant capacity of this molecule is likely enhanced by the presence of three such hydroxyl groups.

The primary mechanism of antioxidant activity for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical. This process is often described by two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[4] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Caption: General mechanism of phenolic antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[5][6]

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Also, prepare a stock solution of DPPH in the same solvent.

-

Assay Procedure: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control with the solvent instead of the test compound.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of % inhibition versus concentration.

Antibacterial Activity

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. The proposed mechanisms of action are multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity imparted by the methyl groups in (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane may enhance its ability to penetrate bacterial cell membranes.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable growth medium.

-

Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Safety and Toxicology

General Handling Precautions

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

Conclusion and Future Directions

(2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane is a multifaceted phenolic compound with significant potential as an antioxidant and antimicrobial agent. Its unique structure warrants further investigation to fully elucidate its properties and potential applications. Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for establishing a complete reference profile for this compound.

-

Optimization of Synthesis: Further studies to optimize the proposed synthetic route to improve yield and purity would be beneficial.

-

Quantitative Biological Evaluation: Comprehensive studies to determine the IC₅₀ values for antioxidant activity against various radical species and MIC values against a broad panel of pathogenic bacteria and fungi are needed.

-

Toxicological Assessment: A thorough toxicological evaluation is necessary to determine the safety profile of the compound for potential commercial applications.

This technical guide provides a solid foundation for researchers and scientists interested in exploring the properties and applications of (2-Hydroxyphenyl)bis(4-hydroxy-2,3,5-trimethylphenyl)methane. The outlined protocols and theoretical background will aid in the synthesis, characterization, and functional evaluation of this promising molecule.

References

-

Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). (2024, April 9). ChemBK. Retrieved January 7, 2026, from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Retrieved January 7, 2026, from [Link]

-

3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (2025, August 8). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

- Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. (n.d.). Google Patents.

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0247739). (n.d.). NP-MRD. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide on the Antioxidant Mechanism of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a hindered phenolic compound with significant potential as an antioxidant. This guide elucidates its core mechanism of action, focusing on the intricate interplay of its structural features that contribute to its potent radical-scavenging capabilities. We will explore the proposed pathways of free radical neutralization, the critical role of intramolecular hydrogen bonding in stabilizing the resulting phenoxyl radical, and the structure-activity relationships that govern its efficacy. Furthermore, this document provides standardized experimental protocols for the in vitro assessment of its antioxidant activity, offering a practical framework for researchers in the field.

Introduction: The Chemical Architecture of a Potent Antioxidant

4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), with the molecular formula C25H28O3, is a complex phenolic compound characterized by three hydroxyl groups, two of which are situated on sterically hindered trimethylphenol moieties, and one on an ortho-position of the bridging phenyl group.[1][2][3][4][5] This unique arrangement suggests a sophisticated mechanism for antioxidant action, extending beyond simple free radical scavenging. The steric hindrance provided by the methyl groups and the potential for intramolecular interactions are key determinants of its reactivity and stability as an antioxidant.

Caption: Chemical structure of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol).

Core Antioxidant Mechanism: A Multi-faceted Approach to Radical Scavenging

The primary antioxidant function of phenolic compounds lies in their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[6][7] For 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), this process is particularly efficient due to its unique structural attributes. The proposed mechanism involves two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]

Radical Scavenging Pathways

The antioxidant activity is primarily initiated at the phenolic hydroxyl groups of the two 2,3,6-trimethylphenol rings. These sites are the most likely to donate a hydrogen atom to a free radical (R•), resulting in the formation of a stable phenoxyl radical and a neutralized radical species (RH).

Proposed Radical Scavenging Mechanism:

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

The Crucial Role of Intramolecular Hydrogen Bonding

A key feature enhancing the antioxidant potency of this molecule is the presence of the hydroxyl group on the ortho-position of the central phenyl ring. Following the donation of a hydrogen atom from one of the trimethylphenol moieties to a free radical, the resulting phenoxyl radical can be stabilized through the formation of an intramolecular hydrogen bond with this ortho-hydroxyl group.[6][8][9] This stabilization lowers the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making the hydrogen atom more readily available for donation and increasing the overall antioxidant activity.[6]

Caption: Stabilization via intramolecular hydrogen bonding.

Structure-Activity Relationship

The antioxidant efficacy of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a direct consequence of its molecular architecture:

-

Phenolic Hydroxyl Groups: The primary active sites for radical scavenging. The presence of three such groups allows for the potential neutralization of multiple radicals.

-

Methyl Groups: These bulky groups provide steric hindrance around the phenolic hydroxyls. This hindrance does not significantly impede the reaction with small free radicals but can prevent larger molecules from approaching the reactive sites, thereby enhancing selectivity. More importantly, they contribute to the electronic stabilization of the phenoxyl radical.

-

Methylene Bridge: This flexible bridge allows the phenolic rings to orient themselves favorably for radical attack and for the formation of the stabilizing intramolecular hydrogen bond.

-

Ortho-Hydroxyl Group: As previously discussed, this is arguably the most critical feature for its enhanced activity, providing a mechanism for intramolecular stabilization of the phenoxyl radical.[8][9]

Potential for Pro-oxidant Activity

It is important to note that under certain conditions, such as at low concentrations or in the presence of transition metal ions like copper and iron, phenolic compounds can exhibit pro-oxidant activity.[1][2] This can lead to the generation of reactive oxygen species, potentially causing cellular damage. Therefore, the evaluation of any potential antioxidant should also include an assessment of its pro-oxidant capacity.

Experimental Evaluation of Antioxidant Activity

To empirically determine the antioxidant capacity of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol), a battery of in vitro assays is recommended. The following are detailed protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[9]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

Add 100 µL of each sample dilution to a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Caption: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[8]

Experimental Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

-

Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as in the DPPH assay.

-

Assay Procedure:

-

Add 20 µL of each sample dilution to a 96-well microplate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: ABTS Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[3]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein stock solution and dilute it to the working concentration.

-

Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

-

Prepare a Trolox standard curve.

-

-

Assay Procedure:

-

Add 25 µL of the sample, standard, or blank to a 96-well black microplate.

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standards.

Caption: ORAC Assay Workflow.

Conclusion

The antioxidant mechanism of 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol) is a sophisticated process governed by the interplay of its multiple phenolic hydroxyl groups, steric hindrance from methyl substituents, and, most notably, the stabilizing effect of an intramolecular hydrogen bond. This structural feature is predicted to significantly enhance its radical scavenging efficiency. While direct experimental data on this specific compound is limited, the principles of phenolic antioxidant chemistry strongly support its potential as a potent antioxidant. The provided experimental protocols offer a clear path for the empirical validation and quantification of its antioxidant capacity, paving the way for its potential application in pharmaceuticals and other fields where the mitigation of oxidative stress is crucial.

References

- Foti, M. C., & Ingold, K. U. (2003). Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding. Journal of agricultural and food chemistry, 51(7), 1838–1844.

-

PubChem. (n.d.). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Retrieved from [Link]

- Lucarini, M., Mugnaini, V., & Pedulli, G. F. (2002). Antioxidant Activity of o -Bisphenols: the Role of Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 67(4), 928–931.

- Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.

- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.

- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619–4626.

-

ChemBK. (2024). 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol). Retrieved from [Link]

- Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 883499.

- Leopoldini, M., Marino, T., Russo, N., & Toscano, M. (2004). A comparative study of the antioxidant properties of selected flavonoids. Journal of agricultural and food chemistry, 52(10), 2801–2806.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4,4'-((2-Hydroxyphenyl)methylene)bis(2,3,6-trimethylphenol)|CAS 184355-68-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. echemi.com [echemi.com]

- 4. 4,4'-(2-Hydroxybenzylidene)bis(2,3,6-trimethylphenol) | C25H28O3 | CID 21896274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Pathways to Novel Phenol Derivatives for Advanced Drug Discovery

Abstract